3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
説明
3-(4-Bromobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core fused with a 4-bromobenzenesulfonyl group at position 3 and a 3,5-dimethoxyphenylamine substituent at position 3. The 4-bromobenzenesulfonyl moiety introduces electron-withdrawing properties, which may enhance binding interactions with biological targets, while the 3,5-dimethoxyphenyl group contributes to lipophilicity and solubility modulation.
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)34(30,31)18-9-7-14(24)8-10-18/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXQHHHWFHHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common approach is the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This method is advantageous due to its transition-metal-free nature and mild reaction conditions. The process involves the following steps:
Formation of Carbodiimide Intermediate: The reaction begins with the preparation of a carbodiimide intermediate from the corresponding amine and isocyanate.
Nucleophilic Addition: The carbodiimide intermediate undergoes nucleophilic addition with a diazo compound, leading to the formation of a triazole ring.
Cyclization: The resulting intermediate undergoes cyclization to form the triazoloquinazoline core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and amine groups.
Cyclization Reactions: The triazole and quinazoline rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfone derivatives.
科学的研究の応用
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 568.4 g/mol. The compound features a triazoloquinazoline framework, which is known for its biological activity. Its structure includes:
- A bromobenzenesulfonyl group that enhances solubility and bioactivity.
- A dimethoxyphenyl moiety that may contribute to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer therapeutics. Some notable findings include:
- Antitumor Activity : Preliminary studies have shown that compounds similar to this one inhibit the proliferation of various cancer cell lines, including PC-3 (prostate cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The IC50 values indicate effective inhibition at low concentrations, suggesting potential as a lead compound for developing anti-cancer drugs .
- Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in tumor growth and survival. It may induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic processes .
Therapeutic Applications
Given its promising biological profile, 3-(4-bromobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several potential applications:
- Cancer Treatment : As an antitumor agent, it could be developed into a therapeutic drug for treating various cancers. Ongoing research is focused on optimizing its efficacy and minimizing side effects through structural modifications.
- Drug Design : The compound serves as a valuable scaf
作用機序
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity . Additionally, it can inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects.
類似化合物との比較
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
- Core Structure : Triazolo[1,5-a]quinazoline.
- Sulfonyl Group : Unsubstituted benzenesulfonyl (lacks bromine).
- Amine Substituent : 4-Ethoxyphenyl.
- Key Differences: The absence of a bromine atom reduces electron-withdrawing effects compared to the target compound. The ethoxy group (vs. methoxy in the target) may increase lipophilicity marginally. No specific bioactivity data reported.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Core Structure : Triazolo[1,5-a]quinazoline.
- Sulfonyl Group : Replaced with 4-methylphenyl (electron-donating methyl group).
- Amine Substituent : 3,4-Diethoxyphenethyl.
- Key Differences: The methylphenyl group and extended phenethyl chain may alter steric and electronic interactions in biological systems. No explicit activity data are available.
Functional Analogues from Literature
4-Bromobenzenesulfonyl-Containing 1,3-Oxazole Derivatives
- Core Structure : 1,3-Oxazole (vs. triazoloquinazoline).
- Sulfonyl Group : 4-Bromobenzenesulfonyl (identical to the target compound).
- The triazoloquinazoline core in the target compound may confer distinct binding modes due to its fused aromatic system.
Substituent Effects and Bioactivity Implications
Sulfonyl Group Variations
- 4-Bromobenzenesulfonyl (Target Compound) : Bromine’s electron-withdrawing nature may enhance hydrogen bonding or π-stacking in target proteins, as seen in cytotoxic 1,3-oxazole derivatives .
- 4-Methylphenyl (ECHEMI 5) : Electron-donating methyl group could decrease binding efficiency but improve metabolic stability.
Amine Substituent Variations
- 4-Ethoxyphenyl (ECHEMI 4) : Ethoxy’s larger alkyl chain may increase membrane permeability but reduce solubility.
- 3,4-Diethoxyphenethyl (ECHEMI 5) : Extended alkyl chain introduces flexibility, possibly affecting spatial interactions in binding pockets.
生物活性
The compound 3-(4-Bromobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (C718-2734) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of antitumor effects. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H18BrN5O4S
- IUPAC Name : 3-(4-bromobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- SMILES Notation : COc1cc(Nc(c(cccc2)c2n2nn3)nc2c3S(c(cc2)ccc2Br)(=O)=O)cc(OC)c1
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to C718-2734. For instance:
- In vitro evaluations have demonstrated that similar quinazoline derivatives exhibit significant growth inhibition against various cancer cell lines including prostate (PC-3), lung (A549), and colon (HCT116) cancers. The IC50 values for these compounds were reported to be below 10 µM, indicating potent activity against tumor proliferation .
The mechanism by which C718-2734 exerts its biological effects is believed to involve:
- Inhibition of Kinases : Compounds with similar structures have been shown to interact with various kinases involved in cancer cell signaling pathways. For example, quinazoline derivatives have been noted for their ability to inhibit the ATP-binding site of EGFR-TK and B-RAF kinase .
Molecular Docking Studies
Molecular docking studies suggest that C718-2734 may mimic the binding modes of established anticancer agents like erlotinib. This similarity indicates a potential for effective competition in binding to critical targets in cancer therapy .
Synthesis and Evaluation
A series of studies have focused on synthesizing and evaluating the biological activity of quinazoline derivatives:
- Synthesis Methodology :
- In Vitro Studies :
Data Table: Biological Activity Summary
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| C718-2734 | PC-3, A549, HCT116 | <10 | Kinase inhibition |
| Compound A | HL60 | 7.24 | EGFR-TK inhibition |
| Compound B | MCF7 | 14.12 | B-RAF inhibition |
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
The synthesis typically involves multi-step reactions, starting with triazole or quinazoline precursors. For example:
- Reflux with substituted aldehydes : Dissolve a triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol, add glacial acetic acid as a catalyst, and react with a substituted benzaldehyde under reflux for 4 hours. Post-reaction, evaporate the solvent under reduced pressure and filter the precipitate .
- Triazine-based coupling : Use trichlorotriazine as a scaffold for stepwise substitution with methoxyphenol derivatives and bromobenzaldehyde analogs, as described in general procedure B .
Key Variables : Solvent choice (ethanol vs. DMF), catalyst (acetic acid), and reaction time (4–24 hours) significantly influence yield.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Critical for confirming substituent positions (e.g., aromatic protons of 3,5-dimethoxyphenyl at δ 6.5–7.5 ppm) and sulfonyl group integration .
- LC-MS : Validates molecular weight (e.g., m/z = 568.2 for C25H19BrN4O6 derivatives) and detects impurities .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) to confirm purity .
Advanced: How can researchers optimize reaction conditions to improve synthesis yields?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity for triazine coupling compared to ethanol, reducing side-product formation .
- Catalyst Optimization : Substituting acetic acid with Lewis acids (e.g., ZnCl2) may accelerate cyclization steps in triazoloquinazoline formation .
- Temperature Control : Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes, improving yield by 15–20% in similar triazole derivatives .
Example : A 39.5% yield was achieved for a related compound using cyclopentyl substituents and 4-fluorophenyl groups, highlighting the impact of steric and electronic effects .
Advanced: What methodologies are recommended for assessing the compound’s biological activity?
- Cytotoxicity Assays : Use Daphnia magna as a cost-effective, reproducible model to screen for acute toxicity (e.g., LC50 values) .
- Enzyme Inhibition Studies : Target kinases or sulfotransferases using fluorescence polarization assays to quantify IC50 values .
- Theoretical Predictions : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to prioritize high-affinity targets before wet-lab validation .
Advanced: How can computational models like QSAR or machine learning aid in studying this compound?
- QSAR Modeling : Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with bioactivity. For example, 4-bromophenyl derivatives show enhanced kinase inhibition due to increased hydrophobicity .
- Machine Learning : Train models on virtual libraries of triazoloquinazoline analogs to predict ADMET properties (e.g., bioavailability, toxicity) and prioritize synthesis .
Limitation : Computational predictions require experimental validation, as scaffold rigidity may lead to false positives in docking studies .
Advanced: How to address discrepancies in reported synthesis yields across studies?
- Purification Analysis : Compare column chromatography (e.g., silica gel) vs. recrystallization (e.g., ethanol/water) to isolate pure products. For instance, recrystallization improved purity from 85% to 98% in a triazole derivative .
- Analytical Cross-Validation : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that NMR might miss .
Case Study : A 20% yield discrepancy between two studies was traced to differences in benzaldehyde substitution (electron-withdrawing vs. donating groups) .
Advanced: What are the environmental fate considerations for this compound?
- Persistence : Evaluate hydrolysis half-life under varying pH (e.g., t1/2 = 48 hours at pH 7 vs. 12 hours at pH 10) .
- Bioaccumulation : Measure logP values (estimated >3.5) to assess lipid solubility and potential biomagnification in aquatic organisms .
- Degradation Pathways : Use LC-MS/MS to identify photolysis byproducts (e.g., desulfonated derivatives) in simulated sunlight .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
- Substituent Scanning : Synthesize analogs with varying substituents (e.g., 4-bromo vs. 4-methylbenzenesulfonyl) and compare IC50 values in kinase assays. For example, bromo-substituted derivatives showed 10-fold higher activity than methyl analogs .
- Theoretical Studies : Perform DFT calculations to map electrostatic potential surfaces and identify pharmacophore regions (e.g., sulfonyl group as a hydrogen bond acceptor) .
Data-Driven Example : A 3,5-dimethoxyphenyl moiety enhanced solubility by 50% compared to non-polar substituents, balancing bioavailability and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
